molecular formula C17H14O2 B106068 9,10-Ethanoanthracene-9(10h)-carboxylic acid CAS No. 20202-05-5

9,10-Ethanoanthracene-9(10h)-carboxylic acid

Cat. No.: B106068
CAS No.: 20202-05-5
M. Wt: 250.29 g/mol
InChI Key: BVLVSIVPACIYAV-UHFFFAOYSA-N
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Description

9,10-Ethanoanthracene-9(10h)-carboxylic acid is a versatile synthetic building block based on the privileged 9,10-dihydro-9,10-ethanoanthracene scaffold. This structure is of significant interest in medicinal chemistry and drug discovery due to its resemblance to pharmacologically active compounds. The ethanoanthracene core is a key structural feature in the tetracyclic antidepressant drug maprotiline, a selective norepinephrine reuptake inhibitor (sNRI) . Research indicates that derivatives of this scaffold show promise in the development of novel therapeutic agents. Structural analogs have been synthesized and evaluated for their potential as antidepressant agents through molecular docking studies against targets like norepinephrine transporters . Furthermore, the 9,10-dihydro-9,10-ethanoanthracene scaffold has demonstrated potent antiproliferative and pro-apoptotic activity in biochemical studies, including against challenging cancer cell lines such as Burkitt’s lymphoma, suggesting its value in anticancer research . The compound's rigid, roof-shaped structure also makes it a valuable intermediate in materials science, for instance in the synthesis of host compounds for selective guest inclusion and in the development of metal complexes with unique photophysical properties . The carboxylic acid functional group provides a handle for further synthetic modification, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. This compound is intended for research applications only.

Properties

IUPAC Name

tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c18-16(19)17-10-9-11(12-5-1-3-7-14(12)17)13-6-2-4-8-15(13)17/h1-8,11H,9-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLVSIVPACIYAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298390
Record name 9,10-ethanoanthracene-9(10h)-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20202-05-5
Record name NSC122876
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-ethanoanthracene-9(10h)-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Ethanoanthracene Skeleton Formation

The Diels-Alder reaction between anthracene and electron-deficient dienophiles is the most widely employed method to construct the 9,10-ethanoanthracene framework. Key dienophiles include maleic anhydride, maleimides, and acrylonitrile, which react with anthracene under thermal conditions (90–130°C) in solvents such as toluene or xylene.

Representative Reaction Conditions:

DienophileTemperature (°C)SolventTime (h)Yield (%)Source
Maleic anhydride90Toluene4872–98
N-Phenylmaleimide130Xylene2455–70
Acrylonitrile120Toluene3630–45

The reaction proceeds via a [4+2] cycloaddition mechanism, forming a rigid bicyclic structure. For example, maleic anhydride reacts with anthracene to yield 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride, which serves as a precursor for further functionalization.

SubstrateOxidizing AgentCatalystTemperature (°C)Yield (%)Source
9,10-Ethanoanthracene esterO₂ (gaseous)Organic metal salts40–6070–72
9,10-DihydroethanoanthraceneAirNoneRT (24 h)85–90

For instance, air oxidation of 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid precursor at room temperature achieves 85–90% conversion to the carboxylic acid.

Carboxylation via Aldehyde Intermediates

9-Anthraldehyde Oxidation

A Chinese patent (CN113831237A) describes the oxidation of 9-anthraldehyde using KMnO₄ or CrO₃ in acidic media to yield 9-anthracenecarboxylic acid. While not directly producing the ethano-bridged variant, this method highlights a viable pathway for carboxyl group introduction that can be adapted to ethanoanthracene systems.

Reaction Optimization:

Oxidizing AgentSolventpHTemperature (°C)Yield (%)
KMnO₄H₂SO₄/H₂O2–380–9075–80
CrO₃Acetic acid1–260–7065–70

Functional Group Interconversion

Hydrolysis of Nitriles and Esters

Ethanoanthracene nitriles or esters are hydrolyzed under acidic or basic conditions to yield carboxylic acids. For example, 9,10-ethanoanthracene-11-carbonitrile undergoes hydrolysis with 6M HCl at reflux to form the corresponding carboxylic acid.

Hydrolysis Conditions:

SubstrateReagentTemperature (°C)Time (h)Yield (%)
Ethanoanthracene nitrile6M HCl1101288–92
Ethanoanthracene methyl ester2M NaOH80690–95

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to optimize the Diels-Alder step, achieving higher throughput and consistency. High-pressure reactors (10–15 bar) with immobilized catalysts (e.g., Lewis acids on silica) enhance reaction rates and yields.

Scalability Metrics:

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume (L)0.5–2500–1000
Throughput (kg/day)0.1–0.550–100
Purity (%)95–98>99

Challenges and Optimization Opportunities

Byproduct Formation in Oxidation Steps

Over-oxidation can lead to anthraquinone derivatives, reducing yields. Strategies to mitigate this include:

  • Catalyst modulation : Using cobalt(II) acetate instead of chromium-based catalysts reduces side reactions.

  • Temperature control : Maintaining temperatures below 70°C during O₂ oxidation minimizes decomposition.

Stereochemical Control

Asymmetric Diels-Alder reactions using chiral auxiliaries (e.g., sulfinylmaleimides) enable enantioselective synthesis, though yields remain moderate (50–60%).

Emerging Methodologies

Photocatalytic Carboxylation

Recent advances utilize CO₂ as a carbonyl source under visible-light irradiation. For example, 9,10-ethanoanthracene reacts with CO₂ in the presence of a ruthenium photocatalyst to form the carboxylic acid directly, though yields are preliminary (30–40%) .

Scientific Research Applications

9,10-Ethanoanthracene-9(10H)-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.

    Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which 9,10-ethanoanthracene-9(10H)-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The ethano bridge in its structure allows for unique binding interactions with enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The ethano bridge in 9,10-Ethanoanthracene-9(10H)-carboxylic acid introduces steric constraints and alters conjugation pathways compared to non-bridged anthracene derivatives. Key comparisons include:

Table 1: Structural and Molecular Properties
Compound Name Molecular Formula Molecular Weight Key Functional Groups Structural Features
9,10-Ethanoanthracene-9(10H)-carboxylic acid C17H12O2 248.28 Carboxylic acid, ethano bridge Rigid ethano-bridged anthracene
9-Anthracenecarboxylic acid C15H10O2 222.24 Carboxylic acid Planar anthracene core
9-Oxo-10H-anthracene-10-carboxylic acid C15H10O3 238.24 Carboxylic acid, ketone Anthracenone backbone
9,10-Dioxo-9,10-dihydroanthracene-2-carboxylic acid C15H8O4 252.22 Carboxylic acid, two ketones Diketone substitution at C9/C10
Ethyl anthracene-9-carboxylate C17H14O2 250.29 Ester Esterified carboxylic acid

Sources :

Key Observations:
  • The carboxylic acid group enables hydrogen bonding, promoting dimer formation in solid states, a property shared with 9-Anthracenecarboxylic acid but modified by the ethano bridge’s steric effects .

Biological Activity

9,10-Ethanoanthracene-9(10h)-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for 9,10-ethanoanthracene-9(10h)-carboxylic acid is C₁₇H₁₄O₂, with a molecular weight of approximately 250.297 g/mol. Its structure features a fused ring system that contributes to its unique biochemical interactions.

Anticancer Properties

Research has shown that derivatives of 9,10-ethanoanthracene exhibit anticancer activity . A study focused on the antiproliferative effects of various 9,10-dihydro-9,10-ethanoanthracene compounds against Burkitt's lymphoma cell lines (MUTU-1 and DG-75) demonstrated promising results. Compounds derived from this scaffold were identified as having significant pro-apoptotic effects, indicating their potential as anticancer agents .

CompoundActivityCell Line
Compound 9AntiproliferativeMUTU-1
Compound 12aPro-apoptoticDG-75

Glucocorticoid Receptor Modulation

Another significant aspect of the biological activity of 9,10-ethanoanthracene derivatives is their role as glucocorticoid receptor modulators . A series of dihydro-9,10-ethano-anthracene carboxamides were reported to exhibit selective transrepression and transactivation activities. These compounds can potentially serve as therapeutic agents for conditions modulated by glucocorticoid receptors .

The biological activity of 9,10-ethanoanthracene derivatives is attributed to their ability to interact with various biochemical pathways:

  • Calcium Channel Blockade : Some derivatives act as L-type Ca²⁺ channel blockers, influencing cellular calcium homeostasis.
  • Receptor Modulation : They modulate glucocorticoid and cannabinoid receptors, impacting inflammatory responses and other physiological processes.
  • Inhibition of Drug Efflux : Certain compounds have been shown to inhibit drug efflux mechanisms in multidrug-resistant cells, enhancing the efficacy of existing chemotherapeutics .

Study on Antiproliferative Activity

A study synthesized a library of 9,10-dihydro-9,10-ethanoanthracene compounds to evaluate their antiproliferative activity against lymphoma cell lines. The findings indicated that structural modifications significantly affected biological activity, particularly in enhancing pro-apoptotic effects in cancer cells .

Glucocorticoid Modulation Study

In another investigation, dihydro-9,10-ethano-anthracene carboxamides were evaluated for their glucocorticoid receptor modulation capabilities. The results highlighted a compound that acted as a partial agonist with potent transrepression capabilities, suggesting therapeutic potential in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 9,10-Ethanoanthracene-9(10H)-carboxylic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is required if dust or aerosols are generated .
  • Storage : Store in a tightly sealed container at 2–8°C, protected from light and moisture. Use inert gas purging (e.g., nitrogen) for long-term storage to prevent oxidation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent contamination .

Q. Which spectroscopic techniques are optimal for verifying the purity of 9,10-Ethanoanthracene-9(10H)-carboxylic acid?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm molecular structure and detect impurities. Key peaks include aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid protons (δ 10–12 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 reverse-phase column with UV detection (λ = 254 nm). A purity ≥98% is indicated by a single peak with retention time matching the reference standard .

Advanced Research Questions

Q. How can transient intermediates in photolysis reactions of 9,10-Ethanoanthracene-9(10H)-carboxylic acid derivatives be characterized?

  • Methodological Answer :

  • Flash Photolysis with UV-Vis Monitoring : Irradiate the compound in aqueous solution using a pulsed laser (e.g., 266 nm). Track intermediates via time-resolved UV-Vis spectroscopy at 300–500 nm .
  • Isotope Labeling and Acid-Base Catalysis : Use D2OD_2O to identify solvent isotope effects. Kinetic analysis of enol-ketonization rates reveals ionization constants (e.g., pKa=2.01pK_a = 2.01 for the first ionization) .

Q. What synthetic strategies mitigate low yields in preparing 9,10-Ethanoanthracene-9(10H)-carboxylic acid derivatives?

  • Methodological Answer :

  • Catalytic Hydrogenation : Optimize conditions using sodium/ethanol for selective reduction of anthracene rings. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) .
  • Cross-Coupling Reactions : Employ AlCl3_3-catalyzed benzyl chloride coupling to stabilize intermediates. Purify via recrystallization (ethanol/water) to isolate crystalline products .

Q. How is keto-enol tautomerism quantified in derivatives of 9,10-Ethanoanthracene-9(10H)-carboxylic acid?

  • Methodological Answer :

  • Bromine Scavenging : React the enol form with bromine in CCl4_4. Measure bromine consumption spectrophotometrically to determine enol concentration .
  • Equilibrium Constants : Calculate pKEpK_E (9.67 for un-ionized acid-enol) and pKEpK'_E (8.24 for ionized acid-enol) using rate profiles of ketonization under varying pH conditions .

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